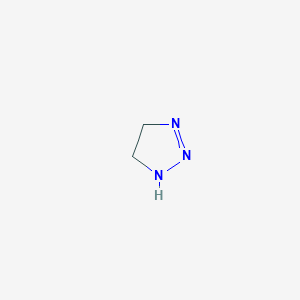

1,2,3-Triazoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

4671-06-1 |

|---|---|

分子式 |

C2H5N3 |

分子量 |

71.08 g/mol |

IUPAC名 |

4,5-dihydro-1H-triazole |

InChI |

InChI=1S/C2H5N3/c1-2-4-5-3-1/h1-2H2,(H,3,4) |

InChIキー |

GBLQGXFTPLQBTA-UHFFFAOYSA-N |

SMILES |

C1CN=NN1 |

正規SMILES |

C1CN=NN1 |

他のCAS番号 |

4671-06-1 |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,3 Triazoline Scaffolds

Direct Formation via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a fundamental pericyclic reaction in organic chemistry that involves the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. numberanalytics.comwikipedia.org This reaction class is crucial for the regio- and stereoselective synthesis of various five-membered heterocycles. numberanalytics.comwikipedia.org In the context of 1,2,3-triazoline synthesis, the key 1,3-dipole is an azide (B81097), and the dipolarophile is typically an alkene. numberanalytics.comrsc.org The reaction proceeds through a concerted, single-step mechanism involving a cyclic transition state. numberanalytics.com

Alkene-Azide Cycloadditions for this compound Synthesis

The cycloaddition reaction between azides and alkenes is a significant route to access 1,2,3-triazolines. rsc.orgrsc.orgrsc.org While the more widely known Huisgen cycloaddition often refers to the reaction between azides and alkynes yielding 1,2,3-triazoles, the reaction with alkenes produces 1,2,3-triazolines. wikipedia.orgwikipedia.org The initial product of alkene-azide cycloaddition is a triazoline, which can exhibit varying degrees of stability. rsc.orgrsc.org Unlike the aromatic and generally stable 1,2,3-triazoles, triazolines can be less stable and may undergo further reactions such as N2 elimination, leading to other nitrogen-containing products like imines or aziridines, or oxidative aromatization to form 1,2,3-triazoles. rsc.orgrsc.orgmdpi.com Despite these potential instability issues, the alkene-azide cycloaddition remains an attractive area of research for accessing triazoline scaffolds. rsc.orgrsc.org

Intermolecular Cycloaddition Studies with Activated Alkenes

Intermolecular alkene-azide cycloaddition reactions involve the reaction between separate azide and alkene molecules. The reactivity of alkenes in these cycloadditions is significantly influenced by their electronic nature and strain. While inactivated olefins typically react slowly or not at all with azides, activated alkenes, particularly those bearing electron-withdrawing groups or those that are strained or electron-rich, are more reactive dipolarophiles for this compound formation. rsc.orgrsc.org Studies have demonstrated the use of electron-releasing group-functionalized activated alkenes for facilitating alkene-azide cycloaddition reactions towards the synthesis of stable this compound heterocycles. rsc.org For instance, activated terminal alkenes with different substitution patterns can lead to distinct regioselectivity in the reaction products. rsc.org Research has explored the use of electron-deficient terminal alkenes with organic azides, showing that reaction pathways and resulting products can vary depending on reaction conditions, such as the use of deep eutectic solvents. rsc.org

Intramolecular Cycloaddition for Fused this compound Systems

Intramolecular 1,3-dipolar cycloaddition reactions between tethered azide and alkene functionalities are a powerful strategy for the synthesis of fused this compound systems. rsc.orgmdpi.comnih.govmdpi.comresearcher.lifethieme-connect.com This approach offers an entropic advantage compared to intermolecular reactions, often allowing the process to occur under milder conditions and sometimes without the need for metal catalysts. mdpi.com Intramolecular alkene-azide cycloaddition can yield this compound-fused bicyclic or tricyclic architectures. rsc.org However, similar to their intermolecular counterparts, the triazolines obtained from intramolecular cycloadditions, especially from inactivated alkenes, can be reactive and undergo degradation or rearrangement to form various cyclic nitrogen-containing heterocycles. rsc.org Examples include the synthesis of triazoline-fused analogs, which upon prolonged heating, can convert to imine-based derivatives or aziridine-fused systems depending on the reaction medium. rsc.org Intramolecular azide-alkene cycloaddition can also be a key step in cascade reactions, leading to fused polycyclic N-heterocycles. researcher.liferesearchgate.net

Regioselectivity Control in Alkene-Azide Cycloadditions

For asymmetric dipole-dipolarophile pairs, 1,3-dipolar cycloadditions can potentially yield two regioisomeric products. wikipedia.org In alkene-azide cycloadditions, the regioselectivity, leading to either 1,4- or 1,5-disubstituted triazolines, is influenced by both electronic and steric factors of the reacting partners. wikipedia.orgrsc.org For instance, activated terminal alkenes with different activation patterns can result in distinct regioselectivity. rsc.org While thermal azide-alkene cycloaddition is expected to deliver a mixture of 1,4- and 1,5-disubstituted triazolines, the product distribution is primarily dictated by electronic factors. rsc.org Electron-richer alkenes have been reported to lead to completely selective reactions in some cases. rsc.org

Stereochemical Aspects of this compound Formation

1,3-Dipolar cycloadditions, including the reaction between azides and alkenes, are generally characterized by high stereospecificity. numberanalytics.comwikipedia.org This means that the stereochemistry of both the 1,3-dipole and the dipolarophile is typically retained in the cycloadduct. numberanalytics.comwikipedia.org This high degree of stereospecificity provides strong support for a concerted reaction mechanism. numberanalytics.comwikipedia.org In the context of alkene-azide cycloadditions, the stereochemical configuration of the alkene (e.g., Z or E isomers) can influence the stereochemical outcome of the resulting triazoline. Studies on the 1,2-diamination of alkenes via 1,3-dipolar cycloaddition with azidium ions or azides have shown that the stereochemistry of the alkene is usually preserved in the resulting triazolinium ion, which can then be converted to a 1,2-diamine with retention of stereochemistry. uky.edu Stereochemical features have also been explored in the reactions of aryl azides with enamines, which proceed through triazoline intermediates. researchgate.net

Catalytic Approaches in this compound Synthesis

While the thermal alkene-azide cycloaddition can be slow for unactivated alkenes, catalytic approaches have been explored to facilitate the formation of 1,2,3-triazolines and subsequent products. Although much of the literature on catalyzed azide-alkene reactions focuses on the formation of 1,2,3-triazoles via oxidative pathways, some catalytic systems can promote the initial cycloaddition to form triazolines. rsc.orgresearchgate.netorganic-chemistry.orgacs.org For example, rare earth metals like Ce(OTf)3 have been employed as catalytic systems for [3+2] azide-alkene cycloaddition reactions, particularly with nitroolefins, leading to 1,5-disubstituted 1,2,3-triazole derivatives after subsequent elimination. rsc.orgorganic-chemistry.org Copper catalysts, widely used in azide-alkyne click chemistry to yield 1,4-disubstituted triazoles, have also been investigated in azide-alkene cycloadditions. wikipedia.orgresearchgate.netacs.orgorganic-chemistry.orgfrontiersin.org Copper acetate (B1210297), for instance, has been described as a catalyst for the 1,3-dipolar cycloaddition of azides to alkenes, yielding triazoles after oxidation. researchgate.net Metal-free catalytic approaches have also been developed for the synthesis of fused 1,2,3-triazoles via intramolecular azide-alkene cascade reactions. researcher.liferesearchgate.net These catalytic methods aim to improve reaction rates, control regioselectivity, and expand the scope of the alkene-azide cycloaddition for accessing this compound scaffolds and their derivatives.

Transition Metal Catalysis in Alkene-Azide Cycloadditions

Transition metal catalysis plays a role in facilitating the cycloaddition reactions between alkenes and azides, leading to the formation of 1,2,3-triazolines or their subsequent transformation products, 1,2,3-triazoles. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction for 1,4-disubstituted 1,2,3-triazoles, transition metal catalysis in alkene-azide cycloadditions can offer different regioselectivity and access to diverse triazoline/triazole structures. mdpi.com

Rare Earth Metal Catalysis (e.g., Ce(OTf)₃)

Rare earth metals have emerged as catalysts for azide-alkene cycloaddition reactions. In 2014, cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) was reported as a catalytic system for the [3+2] cycloaddition of organic azides with nitroolefins. rsc.orgacs.org This method selectively produced 1,5-disubstituted 1,2,3-triazoles in good to excellent yields. rsc.orgmdpi.comacs.org The reaction demonstrated a broad substrate scope, accommodating various benzyl (B1604629) and phenyl azides reacting with a range of functionalized aryl nitroolefins. rsc.orgacs.org The proposed mechanism involves the Michael addition of the azide's nucleophilic nitrogen to the olefinic end of the nitroolefin, followed by cyclization to form a this compound intermediate. rsc.org Subsequent elimination of a nitro group leads to the aromatization and formation of the stable 1,5-disubstituted 1,2,3-triazole. mdpi.com

Table 1: Ce(OTf)₃-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Nitroolefins and Organic Azides. rsc.orgmdpi.comacs.org

| Organic Azide | Nitroolefin | Product (1,5-Disubstituted 1,2,3-Triazole) | Yield (%) |

| Benzyl azide | Aryl nitroolefin | 1-Benzyl-5-aryl-1,2,3-triazole | Good to excellent |

| Phenyl azide | Aryl nitroolefin | 1-Phenyl-5-aryl-1,2,3-triazole | Good to excellent |

| Organic azides | Diverse nitroolefins | Various 1,5-disubstituted 1,2,3-triazoles | Good to excellent |

This approach highlights the utility of rare earth metal catalysts like Ce(OTf)₃ in promoting cycloaddition reactions that lead to specific triazole regioisomers via triazoline intermediates. rsc.orgmdpi.comacs.org

Metal-Free Synthetic Strategies for 1,2,3-Triazolines

The development of metal-free synthetic methods for 1,2,3-triazolines and triazoles has gained traction due to advantages such as avoiding potential metal contamination and reducing costs. thieme-connect.com While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes can proceed thermally without metal catalysts to yield mixtures of 1,4- and 1,5-disubstituted triazoles, metal-free routes specifically targeting triazolines or employing alternative starting materials have been explored. acs.orgtandfonline.com

Metal-free approaches often involve the cycloaddition of azides with activated or strained alkenes, which can react with azides to form 1,2,3-triazolines. rsc.orgrsc.org However, the instability of triazolines formed from inactivated olefins can be a challenge. rsc.orgrsc.org

Recent metal-free strategies include organocatalytic methods and reactions utilizing azide surrogates. For instance, a metal-free three-component reaction for the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide has been reported. rsc.orgresearchgate.netresearchgate.net This "triazolization reaction of ketones" provides a metal-free route to these structures. researchgate.net Another metal-free approach involves the reaction of nitroolefins with sodium azide, often mediated by additives like p-TsOH, to yield 4-aryl-NH-1,2,3-triazoles via a triazoline intermediate that undergoes elimination. organic-chemistry.org

Table 2: Examples of Metal-Free 1,2,3-Triazole Synthesis via Proposed Triazoline Intermediates. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.org

| Starting Materials | Conditions | Proposed Intermediate | Product Type |

| Primary amine, enolizable ketone, 4-nitrophenyl azide | Metal-free conditions | Not explicitly stated as isolable triazoline in all cases, but reaction proceeds through cycloaddition logic. | 1,5-Disubstituted 1,2,3-triazole |

| Nitroolefin, sodium azide | p-TsOH mediated | Triazoline intermediate undergoes elimination | 4-Aryl-NH-1,2,3-triazole |

These metal-free methods offer valuable alternatives for synthesizing this compound-related structures, addressing concerns related to metal catalysis. thieme-connect.comrsc.org

Multi-Component Reactions Yielding 1,2,3-Triazolines

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single step, starting from three or more reactants. mdpi.com MCRs have been employed in the synthesis of 1,2,3-triazole-containing scaffolds, often involving the in situ generation of reactive intermediates that undergo cycloaddition. acs.orgmdpi.comnih.gov While many MCRs in triazole chemistry focus on forming the aromatic ring directly, some approaches involve the formation of this compound intermediates.

Another report describes a metal-free multi-component reaction for the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, ketones, and 4-nitrophenyl azide. researchgate.netresearchgate.net This reaction, while yielding the triazole, proceeds through a multi-component pathway that could potentially be tuned to isolate triazoline intermediates under different conditions. researchgate.net

MCRs offer efficiency and complexity-building capabilities in the synthesis of nitrogen-containing heterocycles like 1,2,3-triazolines and triazoles. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of 1,2,3-triazolines and triazoles is increasingly important for developing environmentally sustainable processes. consensus.appnih.govrsc.org This involves minimizing or eliminating the use of hazardous substances, reducing waste, and improving energy efficiency. nih.govrsc.org Two key areas where green chemistry principles are applied are solvent-free approaches and microwave-assisted synthetic protocols. rsc.orgnih.gov

Solvent-Free Approaches

Solvent-free synthesis eliminates the need for organic solvents, reducing waste generation and environmental impact. researchgate.netrsc.orgnih.gov Several solvent-free methods have been developed for the synthesis of 1,2,3-triazole derivatives, which can involve triazoline intermediates or related cycloaddition chemistry. researchgate.netrsc.orgnih.gov

One example is a solvent-free one-pot synthesis of 1,2,3-triazole derivatives using a three-component coupling of alkyl halides or aryl boronic acids, sodium azide, and terminal alkynes over a Cu/Al₂O₃ surface under ball-milling. researchgate.netrsc.org This method avoids hazardous organic solvents and generates azides in situ, enhancing safety. researchgate.netrsc.org The use of a recyclable catalyst further contributes to its greenness. researchgate.netrsc.org

Another solvent-free approach involves the synthesis of 1,4-disubstituted-1,2,3-triazoles using neat azides and alkynes with a copper(I) polymer supported catalyst under "flash" synthesis conditions, providing high yields and purity within minutes. nih.gov

While these examples primarily yield 1,2,3-triazoles, the underlying cycloaddition reactions are relevant to this compound formation, and similar solvent-free strategies could potentially be applied to stabilize or isolate triazoline intermediates. rsc.orgnih.gov

Table 3: Examples of Solvent-Free Synthesis Approaches Relevant to 1,2,3-Triazole/Triazoline Chemistry. researchgate.netrsc.orgnih.gov

| Reaction Type | Conditions | Catalyst | Product Type | Green Aspects |

| Three-component coupling (alkyl halide/aryl boronic acid, NaN₃, alkyne) | Solvent-free, ball-milling | Cu/Al₂O₃ | 1,2,3-Triazole derivatives | No hazardous solvent, in situ azide generation, recyclable catalyst |

| Azide-alkyne cycloaddition | Solvent-free, "flash" conditions | Copper(I) polymer supported catalyst | 1,4-Disubstituted 1,2,3-triazoles | No solvent, rapid reaction |

Solvent-free methods represent a significant step towards more sustainable synthetic practices in triazoline and triazole chemistry. researchgate.netrsc.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation is a non-conventional energy source that can significantly accelerate chemical reactions, reduce reaction times, and improve yields, aligning with green chemistry principles by enhancing energy efficiency. nih.govsci-hub.sersc.org Microwave-assisted synthesis has been successfully applied to the synthesis of 1,2,3-triazoles and their derivatives. sci-hub.sersc.orgresearchgate.netconnectjournals.com

Microwave irradiation can facilitate the azide-alkyne cycloaddition reaction, a key pathway related to triazoline formation. sci-hub.seresearchgate.net For instance, microwave-assisted copper(I)-catalyzed 1,3-dipolar cycloaddition has been used for the synthesis of 1,2,3-triazole acyclonucleoside analogues. researchgate.net This method allowed for a simple and convenient one-step procedure under solvent-free microwave irradiation conditions. researchgate.net

Another application involves the microwave-assisted, metal- and azide-free synthesis of functionalized heteroaryl-1,2,3-triazoles via oxidative cyclization of N-tosylhydrazones and anilines. acs.org This highlights how microwave technology can be integrated with metal- and azide-free strategies. acs.org

Table 4: Examples of Microwave-Assisted Synthesis in 1,2,3-Triazole/Triazoline Chemistry. nih.govsci-hub.seresearchgate.netconnectjournals.com

| Reaction Type | Reactants | Conditions | Outcome | Green Aspects |

| Azide-alkyne cycloaddition | Alkyne, sodium azide, benzyl chloride | Microwave irradiation (e.g., 90 °C, 15 min) | Aldehyde-triazole (1,2,3-triazole derivative) | Reduced reaction time, improved efficiency |

| 1,3-Dipolar cycloaddition | Azido-pseudo-sugar, N-propargylpurine/pyrimidine/indazole | Solvent-free microwave irradiation | 1,2,3-Triazole acyclonucleoside analogues | Solvent-free, rapid reaction |

| Oxidative cyclization | N-Tosylhydrazones, anilines | Microwave irradiation | Functionalized heteroaryl-1,2,3-triazoles | Metal- and azide-free, reduced reaction time |

Mechanochemical Synthesis Investigations

Mechanochemical synthesis, particularly utilizing ball milling, has emerged as a valuable and environmentally conscious approach for the construction of 1,2,3-triazole scaffolds. This method offers advantages such as solvent-free or reduced-solvent conditions, shorter reaction times, and simplified workup procedures compared to traditional solution-based methods rsc.orgbeilstein-journals.orgacs.org. While the primary focus of many mechanochemical "click" chemistry studies has been on the formation of stable 1,2,3-triazoles via azide-alkyne cycloaddition (AAC), investigations into the mechanochemical synthesis and reactivity of 1,2,3-triazolines, the partially saturated counterparts, are also being explored rsc.org.

Research has demonstrated the effectiveness of mechanochemistry in facilitating the 1,3-dipolar cycloaddition reactions that lead to 1,2,3-triazole derivatives. For instance, the synthesis of carbohydrate-derived 1,2,3-triazoles has been achieved using ball milling via 1,3-dipolar cycloaddition reactions between glycoside azide derivatives and prop-2-yn-1-ol in the presence of copper(I) nih.goveurekaselect.com. These reactions were conducted under high-speed vibration milling conditions, typically at 650 rpm with milling balls, for short durations such as 15 minutes nih.goveurekaselect.com. The resulting triazole derivatives could then undergo further transformations, such as deprotection, to yield water-soluble compounds nih.goveurekaselect.com.

Another notable application involves the mechanochemical synthesis of 1,4-disubstituted-1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has been shown to be highly regiospecific, predominantly yielding the 1,4-regioisomers mdpi.com. Studies have reported the use of catalytic amounts of Cu(OAc)₂ and sodium ascorbate, or even stoichiometric amounts of Cu powder or immobilized copper catalysts like Cu/Al₂O₃, under solvent-free ball milling conditions rsc.orgbeilstein-journals.orgmdpi.commdpi.com. The use of Cu beads has also been explored as a recoverable catalyst for these mechanochemical CuAAC reactions, enabling the synthesis of highly functionalized 1,4-disubstituted-1,2,3-triazoles in good to excellent yields with easy workup mdpi.comnih.govchemrxiv.org.

Furthermore, mechanochemistry has been applied to one-pot, three-component reactions for the synthesis of substituted 1,2,3-triazoles. One such method involves the reaction of aryl boronic acids, sodium azide, and terminal alkynes over a Cu/Al₂O₃ surface under ball milling conditions, eliminating the need for solvent and additives rsc.orgmdpi.comresearchgate.net. This approach avoids the handling of potentially hazardous organic azides by generating them in situ rsc.orgresearchgate.net. Investigations into the optimization of such three-component reactions have examined various grinding auxiliaries, bases, and copper salts under ball-milling conditions to achieve high yields and short reaction times for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles sci-hub.se.

Detailed research findings in this area often include the optimization of milling parameters such as milling speed, time, and the type and size of milling balls, as well as the evaluation of different catalysts and additives. Yields and reaction times are critical data points reported to demonstrate the efficiency of the mechanochemical approach compared to conventional methods. For example, studies have shown that mechanochemical reactions can achieve high yields (e.g., up to 99% for certain 1,4-substituted-1H-1,2,3-triazoles) within very short reaction times (e.g., 10-15 minutes) nih.goveurekaselect.commdpi.com.

While specific data tables detailing yields and conditions for the mechanochemical synthesis of 1,2,3-triazolines (as opposed to the more stable triazoles) are less prevalent in the immediate search results, the principles and techniques developed for mechanochemical triazole synthesis are foundational. The inherent instability of many this compound intermediates means that research often focuses on their in situ formation and subsequent transformation or on strategies to stabilize the triazoline ring rsc.org. However, the successful application of mechanochemistry to related cycloaddition reactions suggests its potential for controlled synthesis and study of these valuable, albeit often transient, intermediates.

Research into mechanochemical synthesis continues to explore its application to a broader range of substrates and reaction types relevant to this compound and triazole chemistry, highlighting its role in developing greener and more efficient synthetic routes acs.orgmdpi.comresearchgate.net.

Here is a representation of typical data that might be presented in studies on mechanochemical synthesis of 1,2,3-triazoles/triazolines:

| Entry | Azide Substrate | Alkyne/Alkene Substrate | Catalyst | Milling Conditions (e.g., Speed, Time) | Product (Triazole/Triazoline) | Yield (%) |

| 1 | Glycoside azide derivative | Prop-2-yn-1-ol | Cu(I) | 650 rpm, 15 min | Carbohydrate-derived 1,2,3-triazole | Not specified in abstract, but route described as short and convenient. nih.goveurekaselect.com |

| 2 | Decylazide | Various alkynes | Cu(OAc)₂ | 800 rpm, 10 min | 1,4-substituted-1H-1,2,3-triazoles | Up to 99% mdpi.com |

| 3 | Sodium azide (in situ) | Terminal alkyne + Benzyl halide | Cu/Al₂O₃ | Ball milling, solvent-free | 1,4-disubstituted-1,2,3-triazole | 70–96% beilstein-journals.org |

| 4 | Sodium azide (in situ) | Terminal alkyne + Aryl boronic acid | Cu/Al₂O₃ | Ball milling, solvent-free | 1,4-disubstituted-1,2,3-triazole | Excellent yield mdpi.com |

| 5 | Sodium azide | Aryl boronic acid + Active methylene (B1212753) compound | Cu catalyst | Ball milling, solvent-free | 1,4,5-trisubstituted 1,2,3-triazole | Very good yields sci-hub.se |

Reactivity and Transformation Pathways of 1,2,3 Triazolines

Aromatization Reactions to 1,2,3-Triazoles

The conversion of 1,2,3-triazolines to 1,2,3-triazoles involves the removal of two hydrogen atoms or an equivalent stable fragment, leading to the formation of an aromatic system. This aromatization is a crucial route for accessing 1,2,3-triazoles, which are widely used in pharmaceuticals, materials science, and click chemistry. researchgate.net The presence of a free hydrogen at position 4 and/or 5 of the triazoline ring is generally required for aromatization to occur via oxidation, isomerization, or elimination reactions. researchgate.net

Oxidative Aromatization Mechanisms

Oxidative aromatization is a common method for converting triazolines to triazoles. This process typically involves the removal of two hydrogen atoms with the aid of an oxidizing agent. For instance, the oxidative aromatization of 1,5-substituted 1,2,3-triazolines using manganese dioxide in toluene (B28343) at elevated temperatures has been reported to yield the corresponding 1,2,3-triazole-4-sulfonamides. researchgate.net Aerobic oxidative aromatization has also been demonstrated in photoinduced azide-alkene cycloaddition reactions, leading to 1,2,3-triazoles. rsc.org The mechanism often involves the formation of a triazoline intermediate which is then oxidized to the aromatic triazole. rsc.orgbeilstein-journals.org

Elimination Reactions Leading to Aromatic 1,2,3-Triazoles

Elimination reactions from 1,2,3-triazolines can directly lead to the formation of aromatic 1,2,3-triazoles by expelling a stable molecular fragment, such as water, alcohol, or a sulfinate. This requires the presence of a suitable leaving group on the triazoline ring. For example, the elimination of methanol (B129727) from a model triazoline in the presence of a base like tetramethylguanidine (TMG) or DBU has been shown to produce the desired triazole. imperial.ac.uk Another instance involves the synthesis of 1,5-disubstituted 1,2,3-triazoles from nitroolefins and organic azides, where a triazoline intermediate undergoes nitrite (B80452) anion elimination and proton migration to yield the triazole. rsc.org Similarly, the aromatization of intermediate 1,2,3-triazoline-4-sulfonamides with elimination of sulfur dioxide and an amine has been reported. researchgate.net

Influence of Substituent Effects on Aromatization Kinetics

The nature and position of substituents on the this compound ring significantly influence the kinetics and feasibility of aromatization reactions. Electron-withdrawing groups (EWGs) can stabilize intermediate anions or transition states in elimination reactions, potentially facilitating aromatization. For instance, the presence of a nitro substituent in the starting azide (B81097) was observed to lead to a significant amount of aniline (B41778) derivative as a decomposition product during triazoline formation, hinting at the influence of EWGs on subsequent transformations. rsc.org Studies on 1,3-dipolar cycloadditions of phenyl azide have also investigated substituent effects. researchgate.netacs.org While direct kinetic data specifically for the aromatization of diverse this compound derivatives is not extensively detailed in the provided snippets, the general principle holds that electronic and steric effects of substituents play a crucial role in determining reaction rates and pathways. rsc.org

Ring Opening and Fragmentation Reactions

Beyond aromatization, 1,2,3-triazolines can undergo ring opening and fragmentation reactions, often leading to the extrusion of nitrogen gas and the formation of various acyclic or other heterocyclic products. These reactions highlight the inherent instability of the triazoline ring compared to the aromatic triazole. rsc.org

Thermal Decomposition Pathways

Thermal decomposition is a prominent pathway for 1,2,3-triazolines, frequently resulting in the loss of nitrogen (N2). The products of thermal decomposition can include aziridines, imines (which may hydrolyze to amines and carbonyl compounds), and other nitrogen-containing products. rsc.orgrsc.org The specific pathway can depend on the substitution pattern. For example, the thermolysis of 4-alkyl-substituted triazolines may proceed via 1,3-diradicals, while the thermal decomposition of 4-unsubstituted triazolines might involve homolytic cleavage of the N1-N2 bond to give a 1,5-diradical or proceed through a concerted mechanism. researchgate.net

Acid-Promoted Ring Opening Mechanisms

Acid-mediated ring opening is a significant transformation pathway for 1,2,3-triazolines, particularly for N-acylated derivatives. This process typically leads to the cleavage of the triazole ring, followed by nitrogen elimination rsc.org. The ring opening of N-acylated 1,2,3-triazoles under acidic conditions generates vinyl cation intermediates rsc.orgnih.gov. These reactive intermediates can then participate in various reactions, such as cyclization or capture by heteroatoms rsc.orgnih.gov. For instance, acid-promoted ring opening of fused triazoles has been studied for coupling with nucleophiles, including carbon nucleophiles acs.org.

Retro-Cycloaddition Processes

1,2,3-Triazolines can undergo retro-[3+2]-cycloaddition reactions, which are essentially the reverse of their formation via 1,3-dipolar cycloaddition researchgate.netnih.gov. This process involves the decomposition of the triazoline ring with the extrusion of a small molecule, often nitrogen gas (N₂), and the formation of two fragments researchgate.netnih.gov. For 1,2,3-triazole (the aromatic analog), flash vacuum pyrolysis at 500 °C results in the loss of molecular nitrogen, yielding an aziridine (B145994) ring wikipedia.orgchemeurope.comjetir.org. Computational studies suggest that retro-cycloaddition can be an important initial step in the thermal decomposition of 1,2,3-triazole nih.gov. While the retro-Diels-Alder reaction is an analogous process for other cyclic systems, retro-[3+2]-cycloaddition in triazolines can lead to different products depending on the substitution pattern researchgate.netacs.org. Force-induced retro-click reactions of triazoles, a related process, have been investigated, particularly for 1,5-substituted triazoles, although this can compete with the rupture of adjacent single bonds rsc.org.

Rearrangement Reactions of 1,2,3-Triazolines

1,2,3-Triazolines are known to undergo various rearrangement reactions, often leading to the formation of different nitrogen-containing heterocycles rsc.org. These rearrangements can be influenced by the substituents on the triazoline ring and the reaction conditions rsc.org.

Nitrogen-Containing Heterocycle Rearrangements

Triazolines, particularly those derived from alkene-azide cycloadditions, can degrade and rearrange to form other nitrogen-containing heterocycles rsc.org. One notable rearrangement involving the 1,2,3-triazole system (the aromatic form, often related to triazoline reactivity) is the Boulton-Katritzky rearrangement scielo.brbeilstein-journals.org. This rearrangement involves the recyclization of systems containing an N-O bond in the ring and is a method for preparing 1,2,3-triazoles bearing substituents at the 2-position beilstein-journals.org. Hydrazones derived from oxadiazoles (B1248032) are known to undergo this rearrangement to form 1,2,3-triazoles scielo.brbeilstein-journals.org. The Boulton-Katritzky rearrangement can be promoted by acidic or basic reagents, as well as by using copper salts or ionic liquids beilstein-journals.org. Another significant rearrangement is the Dimroth rearrangement, which occurs with certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions wikipedia.orgjetir.orgwikipedia.orgnih.gov. This rearrangement typically involves a ring-opening to a diazo intermediate, followed by bond rotation and proton migration wikipedia.org.

Intramolecular Transformations

Intramolecular transformations of 1,2,3-triazolines can lead to the formation of cyclic products, including fused ring systems rsc.orgmdpi.com. Intramolecular ene-azide cycloaddition reactions, which involve a molecule containing both an alkene and an azide functionality, can yield this compound-fused bicyclic systems rsc.org. These unstable triazoline intermediates can then undergo further reactions, such as denitrogenation, to form other cyclic structures rsc.org. The intramolecular azide-alkyne cycloaddition (IAAC) is a related process that can produce fused 1,2,3-triazoles, often with high regioselectivity due to the proximity of the reacting groups mdpi.com. This intramolecular approach can sometimes proceed without metal catalysts, favoring the formation of 1,5-disubstituted products mdpi.com.

Role of 1,2,3-Triazolines in Domino and Cascade Reactions

1,2,3-Triazolines and their formation via cycloaddition are often key intermediates in domino and cascade reactions, which are multi-step processes occurring sequentially in a single reaction vessel without isolation of intermediates thieme-connect.debeilstein-journals.org. The formation of the 1,2,3-triazole ring, often through a [3+2] cycloaddition, can be the initial step in a sequence of transformations. For example, a domino process involving aldol (B89426) condensation, copper-catalyzed azide-chalcone oxidative cyclization, 1,2,3-triazole-assisted azidation, and denitrogenative cyclization sequences has been reported for the synthesis of 1,2,3-triazole-containing compounds acs.org. Another example is a domino [3+2] azide cycloaddition followed by a denitration reaction sequence for the synthesis of diversified 1,2,3-triazole derivatives rsc.org. The instability and reactivity of triazoline intermediates make them suitable for undergoing subsequent intramolecular or intermolecular reactions within a cascade sequence, leading to the formation of complex molecular architectures rsc.orgbeilstein-journals.orgresearchgate.net. Domino and cascade reactions utilizing triazoline intermediates offer efficient routes to various nitrogen-containing heterocycles researchgate.netorganic-chemistry.orgnih.govmdpi.comresearchgate.net.

Computational and Theoretical Investigations of 1,2,3 Triazolines

Electronic Structure Analysis

The electronic characteristics of 1,2,3-triazolines are fundamental to understanding their chemical behavior. Various computational techniques are employed to map out their electronic landscape, offering predictive power for their reactivity and stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in rationalizing the reactivity of 1,2,3-triazolines, particularly in the context of their synthesis via 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally corresponds to higher reactivity. numberanalytics.comnih.gov

In the formation of 1,2,3-triazolines from azides and alkenes, FMO theory helps predict the feasibility and outcome of the reaction. numberanalytics.com The interaction between the HOMO of one reactant and the LUMO of the other governs the formation of new chemical bonds. numberanalytics.com For instance, in the reaction of an azide (B81097) with an alkene, the relative energies of the HOMO and LUMO of both molecules determine the reaction's facility. Computational studies have shown that a smaller HOMO-LUMO gap between the reactants facilitates the cycloaddition process. nih.gov

DFT studies have been employed to calculate the HOMO and LUMO energies of various substituted azides and alkenes to predict their reactivity in forming 1,2,3-triazolines. nih.govdergipark.org.tr These calculations have been instrumental in understanding how different substituents on the reactants influence their electronic properties and, consequently, the efficiency of triazoline formation. dergipark.org.tr

Table 1: Exemplary HOMO-LUMO Energy Gaps from DFT Studies

| Compound/Reactant Pair | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Compound 3 | 4.28 | nih.gov | ||

| Compound 4 | 3.37 | nih.gov | ||

| Compound 5 | 4.60 | nih.gov |

This table presents a selection of calculated HOMO-LUMO energy gaps for different compounds, illustrating how computational methods are used to assess reactivity. A smaller gap, as seen in Compound 4, suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, with red indicating electron-rich areas (nucleophilic sites) and blue representing electron-poor areas (electrophilic sites). nih.govresearchgate.net

For 1,2,3-triazolines and their precursors, MEP analysis helps identify the most probable sites for chemical reactions. nih.govdergipark.org.tr For example, in the cycloaddition reaction between an azide and an alkene, the MEP map can show the nucleophilic and electrophilic centers that will interact to form the triazoline ring. nih.gov This information is crucial for understanding the regioselectivity of the reaction. acs.org

Computational studies have utilized MEP maps to analyze the reactivity of various substituted triazoles and related compounds. nih.govacs.org The different colors on the MEP surface indicate the electrostatic potential values, which increase in the order of red < orange < yellow < green < blue. nih.gov By examining the MEP, researchers can predict how a molecule will interact with other reagents, which is particularly useful in drug design for understanding drug-receptor interactions. nih.gov

Charge Distribution and Electronic Delocalization Studies

The distribution of electron density within the 1,2,3-triazoline ring and its substituents significantly influences its properties. Computational methods, such as Natural Bond Orbital (NBO) analysis, are used to study charge distribution and electronic delocalization. dergipark.org.trrsc.org These studies provide insights into the nature of the chemical bonds and the extent of electron sharing within the molecule. rsc.org

In the context of 1,2,3-triazoles, which are the aromatized counterparts of triazolines, studies have shown that the five-membered ring possesses a 6π delocalized electron system, contributing to its aromatic character. researchgate.netacs.org All atoms in the 1,2,3-triazole ring are sp2 hybridized, with one pyrrole-type nitrogen and two pyridine-type nitrogens. researchgate.netacs.org While 1,2,3-triazolines are non-aromatic and inherently less stable than triazoles, understanding the charge distribution is still crucial for predicting their reactivity and decomposition pathways. rsc.org

DFT calculations have been used to determine the atomic charge distribution in triazole derivatives, revealing how different substituents affect the electronic structure of the ring. mdpi.comnih.gov For example, an increase in the positive charge on a nitrogen atom can be linearly related to changes in the torsional angles of the substituents. mdpi.comnih.gov This detailed electronic information helps in the rational design of new triazoline-based compounds with desired properties.

Stability and Aromaticity Assessment of Triazoline Rings

The stability of the this compound ring is a critical factor in its chemistry. Unlike the aromatic and stable 1,2,3-triazole ring, the this compound ring is non-aromatic and often unstable, readily undergoing decomposition. rsc.org Computational studies play a key role in assessing the thermodynamic stability of triazolines.

Triazolines are known to be highly reactive and can decompose through various pathways to form products like imines, which can then hydrolyze into amines and carbonyl compounds, or rearrange to form aziridines. rsc.orgresearchgate.net The stability of a particular triazoline derivative is influenced by its substituents. rsc.org

While 1,2,3-triazoles are aromatic with a 6π electron system, 1H- and 2H-1,2,3-triazoles exist in equilibrium, whereas the 4H-1,2,3-triazole isomer is non-aromatic. acs.org The parent 1H-1,2,3-triazole is a stable liquid. nih.gov In contrast, 1,2,3-triazolines are generally considered transient intermediates. researchgate.net However, some stable this compound derivatives have been synthesized, often fused with other heterocyclic rings. rsc.org Computational chemistry can predict the relative stability of different triazoline isomers and their decomposition products, guiding synthetic efforts toward more stable compounds.

Mechanistic Elucidation of Reactions via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies of Cycloaddition Pathways

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of 1,3-dipolar cycloaddition reactions that form 1,2,3-triazolines. yu.edu.jomdpi.commdpi.com These studies allow for the calculation of transition state geometries, activation energies, and reaction energies, providing a detailed picture of the reaction pathway. yu.edu.jonih.gov

DFT calculations have been successfully applied to study both uncatalyzed and copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), which lead to the formation of 1,2,3-triazoles, often via a triazoline intermediate. nih.gov For instance, in the CuAAC reaction, DFT has been used to rationalize the high regioselectivity for the 1,4-disubstituted triazole product. nih.gov Calculations of the free-energy barriers for the formation of the 1,4- and 1,5-regioisomers can explain the experimentally observed selectivity. nih.gov

In the case of uncatalyzed reactions, DFT studies can predict the regioselectivity of the cycloaddition between an azide and an alkene. For example, the reaction of benzyl (B1604629) azide with acrylic acid was studied using DFT, which correctly predicted the formation of 1-benzyl-1,2,3-triazoline-4-carboxylic acid as the major product. yu.edu.jo The calculated reaction energies for different pathways can determine the favored regioisomer. yu.edu.jo

Furthermore, DFT has been used to investigate the effect of substituents on the activation barriers of cycloaddition reactions. yu.edu.jo For example, it was found that fluorine substitution can lower the activation energy for the cycloaddition of azides to cycloalkynes. yu.edu.jo These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to 1,2,3-triazolines and their derivatives.

Table 2: Calculated Free-Energy Barriers for CuAAC Reaction

| Regioisomer | Free-Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| 1,4-regioisomer | 4.33 | nih.gov |

This table illustrates the power of DFT in explaining the regioselectivity of the CuAAC reaction. The significantly lower energy barrier for the formation of the 1,4-regioisomer is consistent with experimental observations.

Computational Modeling of Aromatization Mechanisms

The transformation of non-aromatic 1,2,3-triazolines into aromatic 1,2,3-triazoles is a key reaction, and computational modeling has been instrumental in elucidating the underlying mechanisms. Aromatization can be achieved through various methods, including oxidation. Studies have shown that the oxidation of 1,2,3-triazolines can lead to the formation of active triazoles. nih.gov This process is significant as it can convert inactive triazoline compounds into biologically active triazoles. nih.gov

Computational investigations have also explored the mechanism of cycloaddition reactions that form the triazole ring. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, produces 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. mdpi.comacs.org Density Functional Theory (DFT) calculations have confirmed that the catalyzed reaction proceeds through a stepwise mechanism. mdpi.com Theoretical models predict a significantly lower free-energy barrier for the formation of the 1,4-regioisomer compared to the 1,5-regioisomer, explaining the observed experimental regioselectivity. mdpi.com

Furthermore, computational studies have examined alternative pathways for triazole synthesis. For example, a cesium carbonate-mediated reaction of β-carbonyl phosphonates with azides has been shown to be highly regioselective, a phenomenon explained by the formation of a cesium-chelated Z-enolate intermediate. acs.org A proposed mechanism suggests that in the absence of this chelation, a mixture of products would be formed. acs.org

Reaction Kinetics and Thermodynamics from Theoretical Calculations

Theoretical calculations are a powerful tool for determining the kinetic and thermodynamic parameters of reactions involving 1,2,3-triazolines. These calculations provide crucial data such as activation energies, reaction enthalpies, and free energies, which are vital for understanding reaction feasibility and rates.

For the CuAAC reaction, DFT calculations have quantified the free-energy barriers for the formation of both 1,4- and 1,5-regioisomers, demonstrating the kinetic preference for the 1,4-product. mdpi.com In uncatalyzed 1,3-dipolar cycloaddition reactions, the energy barriers are higher, but calculations have shown that the formation of certain regioisomers is both kinetically and thermodynamically favored. mdpi.com

Theoretical studies on the thermal decomposition of nitrogen-containing heterocycles, including 1,2,3-triazole, have utilized computational chemistry to investigate the kinetics and thermodynamics of retro-[3+2]-cycloaddition reactions. nih.gov These calculations have determined activation enthalpies and free energies, and the resulting rate constants indicate that such dissociation reactions are significant in the decomposition of 1,2,3-triazole. nih.gov For some energetic triazole ionic salts, thermochemical equations, apparent activation energies, and pre-exponential constants for thermal decomposition have been obtained through a combination of experimental data and theoretical calculations. researchgate.net

Furthermore, theoretical studies on the 1,3-dipolar cycloaddition reactions between cycloalkynes and azides to form triazoles have used the B3LYP/6-31G** level of theory to investigate thermodynamic and kinetic data. researchgate.net These studies have shown that the rate constant and the change in free energies of the reactions increase as the size of the cycloalkyne ring decreases, correlating with increased ring strain. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of 1,2,3-triazolines and their derivatives at the atomic level. These simulations can reveal how these molecules interact with their environment and with other molecules over time.

MD simulations have been employed to understand the role of 1,2,3-triazole in proton transport mechanisms in fuel cell membranes. rsc.org Ab initio MD simulations have shown that the addition of triazole to phosphoric acid-based membranes significantly increases the structural diffusion of protons. rsc.org These simulations have identified different pathways for proton transport, contributing to a better understanding of how to improve fuel cell efficiency. rsc.org Further ab-initio MD simulations of pure triazole phases have investigated the structural and dynamical properties of its different tautomers in solid and liquid phases, revealing insights into proton conduction mechanisms. mdpi.com

In the context of drug design, MD simulations are used to study the binding of 1,2,3-triazole derivatives to biological targets. For example, MD simulations have been used to investigate the binding modes of 1,2,3-triazole analogues to the dipeptidyl peptidase-4 (DPP-4) enzyme, revealing key interactions that contribute to their inhibitory activity. researchgate.net Similarly, MD simulations of 1,2,3-triazole-phthalimide derivatives have been used to assess their potential as drugs against SARS-CoV-2 by confirming stable binding to viral proteins. nih.gov

Structural Characterization and Conformation Analysis

The three-dimensional structure and conformational preferences of 1,2,3-triazolines are fundamental to their properties and function. Computational methods are extensively used to predict and analyze these structural features.

Theoretical Geometry Optimization and Conformational Landscapes

Theoretical geometry optimization is a standard computational procedure to find the most stable three-dimensional arrangement of atoms in a molecule. This is often done using DFT methods, such as B3LYP with various basis sets. researchgate.netresearchgate.net By performing these calculations, researchers can obtain optimized geometrical parameters like bond lengths and angles. preprints.org

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial for understanding their behavior. For instance, conformational scans of some 1,2,3-triazole derivatives have revealed low energy differences between conformers, suggesting that multiple conformations could exist in solution. researchgate.net In another study, conformational analysis of a 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule identified the most stable conformer and a transition state, with a calculated energy difference between them. researchgate.net The process of conformational space searching involves generating starting structures, optimizing their geometries, and comparing them to identify unique, low-energy conformers. conflex.net

Table 1: Example of Calculated Conformational Energy Differences This is an example table created for illustrative purposes.

| Compound | Method | Basis Set | Most Stable Conformer | Transition State Conformer | Energy Difference (kJ/mol) | Reference |

|---|

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Interactions)

The way molecules interact with each other and pack in the solid state is governed by intermolecular forces such as hydrogen bonds and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.netmdpi.comrsc.org

Studies on 1,2,3-triazole derivatives have revealed the importance of various intermolecular interactions in their crystal packing. These include classical O-H···N hydrogen bonds, as well as weaker C-H···N, C-H···π, and π-π interactions. researchgate.netmdpi.comresearchgate.net The analysis of decomposed fingerprint plots from Hirshfeld surfaces can quantify the contribution of different types of contacts. For example, in some 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, C⋯H and H⋯H interactions are major factors in crystal packing. mdpi.com In halogenated derivatives, interactions involving fluorine or chlorine atoms can become dominant. mdpi.com

The nature of π-π stacking can also be investigated computationally. Ab-initio MD simulations have shown that in the solid phase of 1,2,3-triazole, π-π stacking is parallel, while in the liquid phase, T-shaped stacking is more common. mdpi.com

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 1,2,3-Triazole Derivative (Example) This is an example table created for illustrative purposes based on findings in the literature.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| C···H | 33.4 | mdpi.com |

| H···H | 24.7 | mdpi.com |

| O···H | 15.2 | mdpi.com |

| N···H | 12.5 | mdpi.com |

| C···C (π-π) | 5.8 | mdpi.com |

Theoretical Prediction and Validation of Spectroscopic Data for Structural Assignments

Computational chemistry plays a vital role in the structural elucidation of new compounds by predicting spectroscopic data, which can then be compared with experimental results for validation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental NMR spectra. researchgate.netdoi.org Good agreement between calculated and experimental shifts helps to confirm the proposed structure. doi.org

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. researchgate.netresearchgate.netpreprints.org The calculated frequencies are often scaled to improve agreement with experimental data. researchgate.netdoi.org This comparison allows for the assignment of vibrational modes to specific functional groups and motions within the molecule, providing detailed structural information. researchgate.netresearchgate.net

UV-Vis spectra can also be simulated using Time-Dependent DFT (TD-DFT) to help understand the electronic transitions occurring in the molecule. researchgate.netdoi.org The calculated absorption wavelengths can be compared to the experimental spectrum to validate the electronic structure.

Advanced Research Applications of 1,2,3 Triazolines As Synthetic Building Blocks

Precursors for Complex Heterocyclic Architectures

The inherent reactivity of the 1,2,3-triazole ring and its precursors allows for its transformation into more elaborate heterocyclic frameworks. Through strategic functionalization and cyclization reactions, triazoles act as pivotal intermediates in the synthesis of fused and polycyclic systems that are often challenging to construct through other methods. researchgate.netmdpi.com

The fusion of a 1,2,3-triazole ring with other heterocyclic systems, such as pyrazines and pyridazines, yields compounds with significant potential in medicinal and materials chemistry. mdpi.com A common strategy involves the intramolecular cyclization of appropriately substituted 1,2,3-triazoles. For instance, reacting dicarbonyl 1,2,3-triazoles with hydrazine (B178648) hydrate (B1144303) is a typical route to produce triazole-fused pyridazines. mdpi.com Similarly, the cyclization of a heterocyclic diamine with a nitrite (B80452) source can generate fused triazole systems. mdpi.com

Researchers have developed various innovative methods to achieve these structures. One approach is the copper-catalyzed [3+2] cycloaddition of a propiolamide, followed by a halide displacement, to form saturated derivatives of 1,2,3-triazolo[1,5-a]pyrazines in high yields. mdpi.com Another method utilizes a one-pot reaction between ynones and β-amino azides, which first forms the triazole ring via cycloaddition, followed by the reaction of an amine with a ketone to construct the fused pyrazine (B50134) ring. mdpi.com A solid-phase assisted, traceless protocol has also been reported for the regiospecific synthesis of disubstituted 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com Furthermore, multicomponent reactions combined with intramolecular azide-alkyne cycloaddition (IAAC) have emerged as a powerful tool for creating highly functionalized fused 1,2,3-triazoles with complete regioselectivity. mdpi.com

| Method | Reactants | Product | Key Features |

| Intramolecular Cyclization | Dicarbonyl 1,2,3-triazoles, Hydrazine hydrate | Triazole-fused pyridazine | Classic and direct approach. mdpi.com |

| Copper-Catalyzed Cycloaddition/Displacement | Propiolamide, Azide (B81097) | Saturated 1,2,3-triazolo[1,5-a]pyrazine | Forms saturated fused systems. mdpi.com |

| One-Pot Ynone/Azide Reaction | Ynone, β-Amino azide | 6,7-Dihydro-1,2,3-triazolo[1,5-a]pyrazine | Sequential cycloaddition and condensation. mdpi.com |

| MCR-Intramolecular Cycloaddition | Azido aldehyde, Nitroalkane | Functionalized 5-7 membered ring fused triazoles | Tandem organocatalytic Knoevenagel condensation and cycloaddition. researchgate.net |

| Palladium-Catalyzed Cyclization | 5-Iodotriazoles | Polycyclic fused 1,2,3-triazoles | Combines Cu-catalyzed cycloaddition with intramolecular direct arylation or Heck reaction. rsc.orgnih.gov |

The utility of 1,2,3-triazoles extends to the construction of complex polycyclic and bridged heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org These intricate structures are often accessed through tandem or domino reactions where the formation of the triazole ring triggers subsequent cyclizations. beilstein-journals.org A notable strategy involves positioning an azide and an alkyne group within the same molecule, facilitating an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.combeilstein-journals.org This approach benefits from a significant entropic advantage, often allowing the reaction to proceed without a metal catalyst and with high regioselectivity. mdpi.com

For example, a tandem three-component reaction to form a 1,5-disubstituted 1,2,3-triazole can be followed by an intramolecular azide-alkyne "click" reaction to create a polycyclic bis-1,2,3-triazole framework. beilstein-journals.orgbeilstein-journals.org In one documented case, the reaction between an α-diazomethanesulfonamide, o-azidobenzaldehyde, and propargylamine (B41283) unexpectedly yielded a tetracyclic 9H-benzo[f]bis( irjrr.commdpi.commdpi.comtriazolo)[1,5-a:1',5'-d] researchgate.netmdpi.comdiazepine product at room temperature, demonstrating a powerful and efficient route to novel scaffolds. beilstein-journals.org Palladium-catalyzed intramolecular C-H arylation or Heck reactions starting from 5-iodotriazoles also provide a convenient pathway to polycyclic frameworks containing fused 1,2,3-triazoles in good to excellent yields. rsc.orgnih.gov These methods highlight the triazole's role as a versatile linchpin in assembling architecturally complex molecules. irjrr.com

Synthesis of Fused Heterocycles (e.g., Triazole-fused pyrazines, pyridazines)

Role in Polymer and Materials Science Research

The same "click" reactions that make 1,2,3-triazoles accessible for small molecule synthesis are also powerfully applied in polymer and materials science. The triazole unit can be incorporated into polymer backbones or as pendant groups, imparting unique properties such as high thermal stability and specific binding capabilities. mdpi.combeilstein-journals.orgacs.org

The creation of artificial polymers with precisely defined monomer sequences is a significant challenge in chemistry. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone for synthesizing polymers with 1,2,3-triazole units. mdpi.commdpi.com This reaction's efficiency and selectivity have enabled the construction of sequence-defined oligomers and polytriazoles. rsc.org In these polymers, the 1,2,3-triazole ring can act as a bioisostere for the amide bond, leading to the development of polypeptide mimics. rsc.orgnih.gov

Researchers have synthesized dense 1,2,3-triazole polymers through the polymerization of monomers containing both azide and alkyne functionalities, such as derivatives of 3-azido-1-propyne. mdpi.commdpi.com While early versions of these polymers were often insoluble, the introduction of solubilizing groups, like t-butyl esters, has led to polymers soluble in common organic solvents. mdpi.com The polymerization can be controlled to produce different regioisomers; CuAAC polymerization yields polymers with 1,4-disubstituted triazole units, while thermal Huisgen cycloaddition produces a mix of 1,4- and 1,5-disubstituted units. mdpi.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is used to preferably form 1,5-disubstituted 1,2,3-triazoles. nih.gov

| Polymerization Method | Monomer Type | Resulting Structure | Key Characteristics |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Monomers with azide and alkyne groups (e.g., tBuAH) | 1,4-disubstituted 1,2,3-triazole units | High efficiency and regioselectivity for 1,4-isomer. mdpi.com |

| Huisgen Cycloaddition (Thermal) | Monomers with azide and alkyne groups (e.g., tBuAH) | Mix of 1,4- and 1,5-disubstituted units | Less regioselective, fraction of 1,4-unit depends on solvent. mdpi.com |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Monomers with azide and alkyne groups (e.g., tBuAH) | Preferentially 1,5-disubstituted 1,2,3-triazole units | Provides access to 1,5-linked polytriazole analogs. nih.gov |

High Energy Density Materials (HEDMs) are compounds that release large amounts of energy upon decomposition. Nitrogen-rich heterocyclic compounds are a major focus in HEDM research due to their high positive heats of formation. The 1,2,3-triazole ring is an excellent scaffold for designing HEDMs. rsc.org Fused heterocyclic systems based on triazoles are particularly promising because they can lead to high density and good thermal stability. rsc.org

A notable example is the synthesis of 1,4-dihydro- irjrr.commdpi.commdpi.comtriazolo[4,5-d] irjrr.commdpi.commdpi.comtriazole, a parent compound for a new family of HEDMs. rsc.orgrsc.org This compound exhibits high density, significant thermal stability (onset of decomposition at 193 °C), and an excellent calculated detonation performance. rsc.org The synthesis starts from precursors like 5-amino-4-diazo-4H-1,2,3-triazole, which itself is derived from the cyclization of diaminomaleonitrile. rsc.orgmdpi.com By introducing energetic groups like nitro or dinitromethyl onto the triazole ring, researchers can further enhance the energetic properties of these materials. researchgate.net

Formation of Sequence-Defined Oligomers and Polytriazoles

Intermediate in Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent interactions, the 1,2,3-triazole ring has become a key structural motif. irjrr.comwikipedia.org Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, enable it to participate in a wide range of supramolecular interactions. irjrr.comresearchgate.net

The polarized C-H bond on the triazole ring can form hydrogen bonds with anions, making triazole-containing molecules effective receptors for anion recognition. rsc.orgresearchgate.net The nitrogen atoms of the ring can coordinate with metal cations, allowing for the construction of complex metallosupramolecular architectures like metallocycles and cages. nih.govrsc.org These structures can exhibit extensive host-guest chemistry, encapsulating smaller molecules or ions within their cavities. rsc.org For instance, bile acid derivatives functionalized with 1,2,3-triazole rings have been synthesized to create quasi-podands, which are molecular receptors capable of guest recognition. acs.orgnih.gov The spatial arrangement of the triazole rings in these structures can facilitate the formation of stable host-guest complexes. acs.orgnih.gov Ferrocene-triazole conjugates also have potential applications in host-guest chemistry and as biosensing probes. beilstein-journals.org

Designing Molecular Recognition Elements

The 1,2,3-triazole moiety is a cornerstone in the field of supramolecular chemistry, particularly in the design of receptors for molecular recognition. rsc.org The presence of multiple nitrogen atoms and a highly polarized C-H bond enables these heterocycles to interact with both cations and anions. d-nb.infobeilstein-journals.org Alkylation of the triazole ring to form 1,2,3-triazolium salts further enhances its anion binding capabilities through stronger hydrogen bonding and anion–π interactions. d-nb.infonih.gov This has led to the development of a diverse array of sensors and receptors for various ionic species. nih.govresearchgate.net

Anion Recognition:

Macrocyclic and acyclic structures incorporating 1,2,3-triazolium units have been extensively studied as receptors for a range of anions. These receptors utilize the polarized C(5)-H bond of the triazole ring, which can form surprisingly strong hydrogen bonds with anionic guests. beilstein-journals.org The preorganization of multiple triazole units within a macrocyclic framework, known as a "triazolophane," can lead to exceptionally high binding affinities and selectivities. beilstein-journals.org For instance, certain triazolophane macrocycles have demonstrated remarkable affinity for chloride ions. beilstein-journals.org

Researchers have synthesized various triazolium-based macrocycles and studied their anion binding properties. For example, a hetero d-nb.infocatenane containing 1,2,3-triazolium moieties has shown a high affinity for acetate (B1210297) and dihydrogen phosphate (B84403) anions. beilstein-journals.orgnih.gov Similarly, bile acid-based macrocycles incorporating two 1,2,3-triazolium units have been shown to bind various halide ions. d-nb.info The binding affinity often correlates with the basicity and size of the anion, allowing for tunable selectivity. nih.gov

| Receptor Type | Recognized Anion(s) | Association Constant (Kₐ) (M⁻¹) | Solvent | Citation |

|---|---|---|---|---|

| Bile Acid-Based Macrocycle (1a) | F⁻ | 560 | CDCl₃ | d-nb.info |

| Bile Acid-Based Macrocycle (4) | Cl⁻ | 3700 | CDCl₃ | rhhz.net |

| Hetero d-nb.infocatenane (6) | Acetate (AcO⁻) | 1.5 x 10⁵ | Acetonitrile | beilstein-journals.orgnih.gov |

| Dihydrogen Phosphate (H₂PO₄⁻) | 4.5 x 10⁴ | |||

| Acyclic Receptor (51) | H₂PO₄⁻ | 1920 | CDCl₃ | researchgate.net |

| Cyclic Receptor (52) | H₂PO₄⁻ | 1100 | CDCl₃ | researchgate.net |

| Triazolophane (1) | Cl⁻ | 4.7 x 10⁶ | Dichloromethane | beilstein-journals.org |

Cation Recognition:

The nitrogen atoms of the 1,2,3-triazole ring can act as effective coordination sites for metal cations. d-nb.info By incorporating fluorophores into the triazole-containing structure, chemosensors can be designed that signal the presence of a specific metal ion through a change in fluorescence. researchgate.netrsc.org This "turn-on" or "turn-off" fluorescence response allows for the highly sensitive and selective detection of metal ions. researchgate.net

For example, chalcone-based 1,2,3-triazole derivatives have been developed as effective fluorescent sensors for the detection of toxic heavy metal ions like Pb(II) and Cu(II). nih.gov The binding of the metal ion to the nitrogen-rich cavity of the triazole ligand induces a photophysical change, enabling quantitative detection. nih.gov Similarly, triazole-imidazole hybrids have been shown to be highly selective and sensitive fluorescent probes for silver (Ag⁺) ions, with detection possible at the nanomolar level. nih.gov

| Sensor Type | Recognized Cation | Detection Method | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| Chalcone-Triazole Hybrid (CBT) | Pb(II) | UV-Vis Spectroscopy | 100 µM | nih.gov |

| Chalcone-Triazole Hybrid (CBT) | Cu(II) | UV-Vis Spectroscopy | 110 µM | nih.gov |

| Triazole-Imidazole Hybrid (TA-IM) | Ag⁺ | Fluorescence Spectroscopy | 9.4 nM | nih.gov |

| Kojic Acid-Appended Bis-1,2,3-triazole | Cu(II) | Fluorescence Spectroscopy | 8.82 µM | rsc.org |

| Imine-linked 1,2,3-triazole | Hg(II) | Fluorescence Spectroscopy | 13.4 nM | researchgate.net |

Application in Ligand Design for Catalysis Research

The synthetic accessibility and electronic versatility of 1,2,3-triazoles have made them privileged structures in the design of ligands for transition metal catalysis. rsc.orgrsc.org They can act as neutral 'L-type' ligands or, upon deprotonation or alkylation to form N-heterocyclic carbenes (NHCs), as anionic 'X-type' or strong σ-donating ligands, respectively. rsc.org This adaptability allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and selectivity. free.fr

Triazole-based ligands have been successfully employed in a wide range of catalytic transformations, including cross-coupling reactions, cycloadditions, and asymmetric synthesis. organic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling:

Palladium complexes featuring 1,2,3-triazole-based ligands have demonstrated high efficacy in various cross-coupling reactions. For instance, monophosphine ligands incorporating a triazole moiety, known as ClickPhos, have been used to create palladium complexes that are excellent catalysts for Suzuki-Miyaura and amination reactions, even with challenging substrates like aryl chlorides. organic-chemistry.org Pyridine-appended triazole-based phosphines have also been synthesized and their palladium(II) complexes show excellent activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org Furthermore, palladium complexes with 1,2,3-triazol-5-ylidene mesoionic carbene ligands have been applied as catalysts in the Mizoroki-Heck reaction. acs.org In many cases, these catalyst systems operate at low catalyst loadings and are stable to air and moisture. rsc.org

Copper-Catalyzed Reactions:

Given that the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles, it is fitting that these heterocycles are also used as ligands in other copper-catalyzed transformations. nih.gov The addition of ligands can significantly accelerate the CuAAC reaction itself. scielo.org.mx For example, the use of diphenyl disulfide as a ligand for copper(I) chloride dramatically reduces the reaction time for the synthesis of 1-sulfonyl-1,2,3-triazoles. scielo.org.mx Beyond the CuAAC, chiral 1,2,3-triazole ligands have been applied in copper-catalyzed asymmetric reactions, such as the enantioselective azidation/click cascade reaction to produce other chiral triazoles with high yields and enantioselectivity. nih.gov

| Ligand Type | Metal | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Citation |

|---|---|---|---|---|---|---|

| Triazole-based Monophosphine (ClickPhos) | Palladium | Suzuki-Miyaura Coupling | 4-Chloroanisole | 99 | N/A | organic-chemistry.org |

| Pyridine-appended Bisphosphine | Palladium | α-Alkylation of Acetophenone | Acetophenone | 95 | N/A | rsc.org |

| 1,2,3-Triazol-5-ylidene MIC | Palladium | Mizoroki-Heck Reaction | Iodobenzene & Methyl Acrylate | >99 (conversion) | N/A | acs.org |

| Diphenyl Disulfide | Copper | CuAAC (Sulfonyl Azide) | Phenylacetylene | 93 | N/A | scielo.org.mx |

| PyBOX-type Ligand | Copper | Enantioselective CuAAC | Prochiral Biaryl-dialkyne | 64 | 91 | acs.org |

| Chiral N-propargyl-β-ketoamide derived ligand | Copper | Enantioselective Azidation/Click Cascade | N-benzyl-3-oxo-3-phenyl-N-(prop-2-yn-1-yl)propanamide | 98 | 95 | nih.gov |

Analytical and Methodological Advancements in 1,2,3 Triazoline Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods form the bedrock of molecular characterization, providing detailed insights into the connectivity, geometry, and electronic nature of 1,2,3-triazolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Mechanistic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of 1,2,3-triazolines and probing the mechanisms of their formation and subsequent reactions. Both ¹H and ¹³C NMR are routinely used to distinguish between different isomers and to track the progress of reactions in real-time. rsc.orgresearchgate.netmdpi.com

A key application of NMR in this field is the differentiation of regioisomers, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles, which are common products of azide-alkyne cycloaddition reactions. researchgate.netmdpi.com For instance, in 1,4-disubstituted 1H-1,2,3-triazoles, the signal for the C(5) carbon atom typically appears around δ ~120 ppm in the ¹³C NMR spectrum, whereas the C(4) signal of the 1,5-isomer is found further downfield at approximately δ ~133 ppm. researchgate.net Similarly, the proton at the 5-position (H-5) of a 1,4-disubstituted triazole generally resonates at a different chemical shift compared to the H-4 proton of a 1,5-isomer. researchgate.net

Detailed 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide unambiguous structural assignments by revealing correlations between protons and carbons. arkat-usa.org For example, the absence of an HMBC correlation between the H-1' proton of a substituent and the C-4 and C-5 carbons of the triazole ring can confirm the position of substitution. arkat-usa.org In situ NMR spectroscopy has also proven invaluable for studying reaction mechanisms, allowing for the direct observation of reaction intermediates. nih.govacs.org This technique, sometimes combined with isotopic labeling, can help to confirm or challenge proposed reaction pathways. nih.govacs.org For example, monitoring reactions with ¹³C-labeled reactants can reveal the incorporation of the label into different positions of the heterocyclic ring, providing insights into the underlying mechanism. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,3-Triazole Derivatives

| Compound Type | Nucleus | Chemical Shift (ppm) | Reference |

| 1,4-Disubstituted-1H-1,2,3-triazole | ¹³C (C-5) | ~120 | researchgate.net |

| 1,5-Disubstituted-1H-1,2,3-triazole | ¹³C (C-4) | ~133 | researchgate.net |

| 1,4-Disubstituted-1H-1,2,3-triazole | ¹H (H-5) | 8.00 - 8.75 | mdpi.com |

| N1-Acyl-1,2,3-triazole | ¹H (H-5) | 8.4 - 8.7 | rsc.org |

| N2-Acyl-1,2,3-triazole | ¹H (H-5) | 8.1 - 8.3 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" that is unique to a specific compound. These methods are particularly useful for identifying functional groups and for studying the bonding characteristics within the 1,2,3-triazoline ring. nih.govmdpi.comresearchgate.net

The IR spectra of 1,2,3-triazole derivatives exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. mdpi.comrasayanjournal.co.in For example, the N=N stretching vibration of the triazolyl group is typically observed in the range of 1417–1424 cm⁻¹. mdpi.com Other characteristic bands include those for C-H, N-H, and C=O stretching, depending on the substituents attached to the triazole ring. acs.orgscielo.org.mx

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the observed vibrational bands. nih.govmdpi.comresearchgate.net By comparing the experimental spectra with the computed spectra, a detailed and rigorous assignment of the vibrational modes can be achieved. This combined experimental and theoretical approach has been used to clarify ambiguities in previously reported vibrational assignments and to identify "marker bands" that are characteristic of the triazole ring. nih.gov

Surface-enhanced Raman spectroscopy (SERS) has also been utilized to study the adsorption of 1,2,3-triazoles on metal surfaces, providing insights into the orientation and interaction of the molecule with the surface. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for 1,2,3-Triazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N=N (triazolyl) | Stretching | 1417–1424 | mdpi.com |

| N-NO₂ | Stretching | 1571–1578, 1273–1284 | mdpi.com |

| C-H (aromatic) | Stretching | 3098–3017 | mdpi.com |

| ≡C-H | Stretching | 3251-3292 | acs.org |

| C=O | Stretching | ~1719 | rsc.org |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. epfl.chmdpi.comrsc.org For 1,2,3-triazolines and their derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming structures, especially in cases where spectroscopic data alone is ambiguous. rsc.orgmdpi.comuky.edu

This technique has been crucial in unequivocally establishing the regiochemistry of substitution on the triazole ring. rsc.orgacs.org For instance, the crystal structures of N1- and N2-acyltriazoles have been determined, providing concrete evidence for the position of the acyl group. rsc.org X-ray crystallography has also been used to determine the relative and absolute configurations of stereocenters in chiral triazoline derivatives. mdpi.comuky.edu This is particularly important in asymmetric synthesis, where establishing the stereochemical outcome of a reaction is paramount. mdpi.com

Furthermore, X-ray diffraction studies can reveal details about the conformation of the triazoline ring, which is often non-planar, adopting an envelope-like structure. epfl.ch The analysis of crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the properties and reactivity of the compound in the solid state. mdpi.comacs.org

Chromatographic and Separation Techniques for Reactive Intermediates